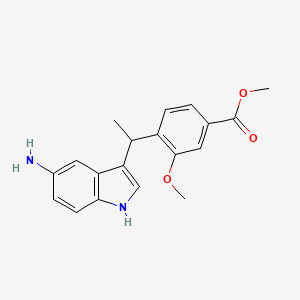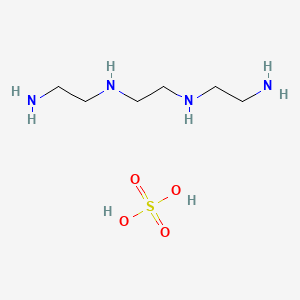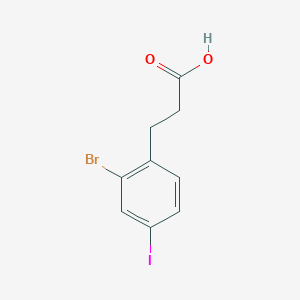
Benzenepropanoic acid, 2-bromo-4-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 2-bromo-4-iodo-, is an organic compound characterized by the presence of both bromine and iodine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanoic acid, 2-bromo-4-iodo-, typically involves the bromination and iodination of benzenepropanoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and iodine are introduced to the benzene ring under controlled conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: Benzenepropanoic acid, 2-bromo-4-iodo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and iodine substituents to hydrogen atoms, yielding a simpler benzene derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine or iodine atoms with other functional groups, such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives.
科学的研究の応用
Benzenepropanoic acid, 2-bromo-4-iodo-, has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of halogenated drugs with enhanced biological activity.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and coatings with specific chemical resistance or conductivity.
作用機序
The mechanism by which Benzenepropanoic acid, 2-bromo-4-iodo-, exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. For example, the halogen atoms may participate in halogen bonding, enhancing the compound’s ability to interact with specific protein sites or other biomolecules.
類似化合物との比較
- Benzenepropanoic acid, 2-bromo-4-chloro-
- Benzenepropanoic acid, 2-iodo-4-fluoro-
- Benzenepropanoic acid, 2-chloro-4-iodo-
Comparison: Compared to its analogs, Benzenepropanoic acid, 2-bromo-4-iodo-, is unique due to the specific combination of bromine and iodine atoms. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications. The presence of both bromine and iodine can enhance the compound’s ability to participate in halogen bonding and other interactions, potentially leading to unique properties not observed in similar compounds with different halogen substitutions.
特性
分子式 |
C9H8BrIO2 |
|---|---|
分子量 |
354.97 g/mol |
IUPAC名 |
3-(2-bromo-4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChIキー |
BSBSZEGQMKZWDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)Br)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimido[4,5-b]quinolin-4(3H)-one, 2,10-dihydro-10-methyl-2-thioxo-](/img/structure/B12330138.png)
![1H-Pyrrole-2-carboxylic acid, 5-[1-(methylamino)ethyl]-](/img/structure/B12330139.png)
![3-[9-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-9-yl]pyridine](/img/structure/B12330165.png)
![1-[2-(2,4-Dichlorophenoxy)ethyl]piperazine](/img/structure/B12330178.png)
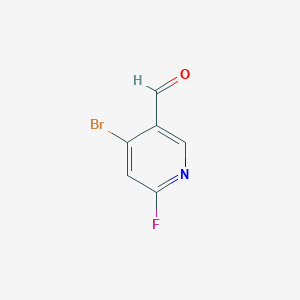
![methyl (S)-2-(2-chlorophenyl)-2-(4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)acetate](/img/structure/B12330195.png)
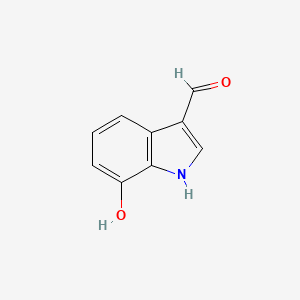

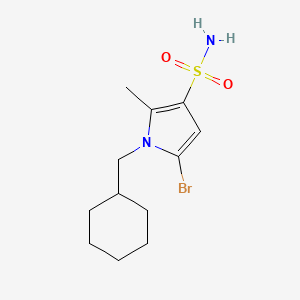
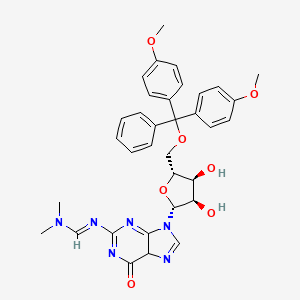
![2-Propen-1-one, 1-[4-[2-[(6-chloro-4-methoxy[1,1'-biphenyl]-3-yl)amino]acetyl]-1-piperazinyl]-](/img/structure/B12330218.png)
